molecular formula C19H18ClFN2O2 B2446602 N-(4-chlorophenyl)-N-(3-fluorobenzoyl)piperidine-1-carboxamide CAS No. 899992-69-9

N-(4-chlorophenyl)-N-(3-fluorobenzoyl)piperidine-1-carboxamide

Cat. No.: B2446602
CAS No.: 899992-69-9
M. Wt: 360.81
InChI Key: IRRZRSHIPMWPFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-N-(3-fluorobenzoyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C19H18ClFN2O2 and its molecular weight is 360.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Interaction and Binding Affinity

Research on the molecular interaction of similar compounds with the CB1 cannabinoid receptor highlights the importance of specific conformations and structural features for binding affinity. For instance, the study by Shim et al. (2002) delves into the conformational analysis and pharmacophore models for cannabinoid receptor ligands, emphasizing the steric binding interaction and the potential for antagonist activity based on specific substituents' spatial orientation and electrostatic character (Shim et al., 2002).

Synthesis and Radiolabeling for Imaging

The feasibility of synthesizing and radiolabeling compounds for studying cannabinoid receptors through imaging techniques is explored in works by Katoch-Rouse and Horti (2003). Their research demonstrates the synthesis of radiolabeled compounds with potential as PET radiotracers for CB1 cannabinoid receptors, highlighting the methods and radiochemical yields significant for diagnostic applications (Katoch-Rouse & Horti, 2003).

Structure-Activity Relationships

The structure-activity relationships (SAR) of pyrazole derivatives as cannabinoid receptor antagonists have been investigated to understand the structural requirements for potent and selective antagonistic activity. Lan et al. (1999) provide insights into how specific substituents and modifications influence CB1 receptor affinity, offering a foundation for developing pharmacological probes or therapeutic agents with tailored properties (Lan et al., 1999).

Novel Antagonists and Pharmacological Evaluation

Research on novel cannabinoid antagonists such as NESS 0327, as discussed by Ruiu et al. (2003), evaluates their binding affinity, selectivity, and functional antagonism towards CB1 receptors. This work not only contributes to understanding the pharmacological landscape of cannabinoid receptor interactions but also suggests the therapeutic potential of such compounds in modulating cannabinoid receptor-mediated processes (Ruiu et al., 2003).

Molecular Modeling and QSAR Studies

Further, molecular modeling and quantitative structure-activity relationship (QSAR) studies, as seen in the work by Murineddu et al. (2005), provide a computational perspective on the interactions between cannabinoid receptors and their ligands. These studies help in predicting the binding affinity and activity of novel compounds based on their structural attributes, facilitating the rational design of cannabinoids with desired pharmacological properties (Murineddu et al., 2005).

Properties

IUPAC Name

N-(4-chlorophenyl)-N-(3-fluorobenzoyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClFN2O2/c20-15-7-9-17(10-8-15)23(19(25)22-11-2-1-3-12-22)18(24)14-5-4-6-16(21)13-14/h4-10,13H,1-3,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRRZRSHIPMWPFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)N(C2=CC=C(C=C2)Cl)C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.